Eucomic acid
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Overview
Description
Preparation Methods
Eucomic acid, is typically obtained through extraction from plants. The process involves isolating the compound from plant tissues, followed by purification and crystallization to obtain pure this compound . There are no widely established synthetic routes for industrial production, as the compound is primarily sourced from natural extracts .
Chemical Reactions Analysis
Eucomic acid, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Eucomic acid, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of eucomic acid, (-)-, involves its interaction with specific molecular targets and pathways. It has been shown to increase cytochrome c oxidase activity in human keratinocyte cell lines, suggesting its potential role in enhancing cellular respiration and energy metabolism . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Eucomic acid, can be compared with other similar compounds such as:
Piscidic acid: Another phenolic compound with similar antioxidant properties.
Methyl eucomate: A derivative of this compound with potential bioactive properties.
Ethyl 2-(4-hydroxybenzyl)tartrate: A compound with structural similarities and potential biological activities.
Properties
Molecular Formula |
C11H12O6 |
---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
XLGKDRSWPCQYAB-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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